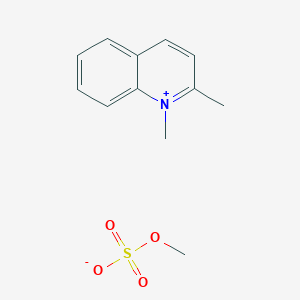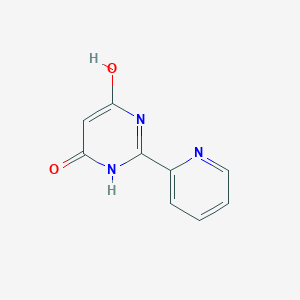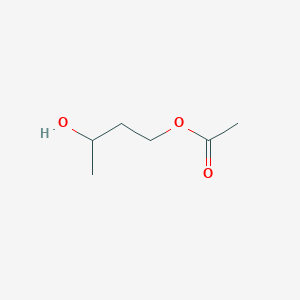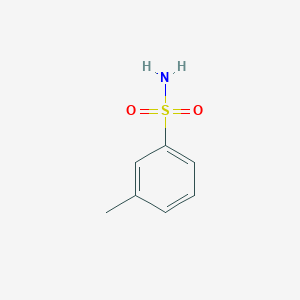
4,6-Diaminoresorcinol dihydrochloride
Descripción general
Descripción
4,6-Diaminoresorcinol dihydrochloride is an organic compound with the molecular formula C6H10Cl2N2O2 and a molecular weight of 213.06 g/mol . It is used as a precursor in the synthesis of poly(p-phenylene benzobisoxazole) (PBO) and poly(2,6-naphthalenebenzobisoxazole) (Naph-2,6-PBO) .
Synthesis Analysis
The synthesis of 4,6-diaminoresorcinol dihydrochloride involves several steps . It can be prepared from 1,2,3-trichlorobenzene . The intermediates, 1,2,3-tri-chloro-4, 6-dinitrobenzene and 2-chloro-4,6-dinitro-resorcinol, are confirmed through FT-IR, elemental analysis, and 'HNMR . Another method involves sulfonating resorcinol to obtain 2,4,6-trisulfonateresorcine, then nitrating it to obtain 2-sulfonic-4,6-dinitroresorcine, followed by hydrolyzing the compound to get 4,6-dinitroresorcine, and finally reducing 4,6-dinitroresorcine to obtain 4,6-diaminoresorcinol .Molecular Structure Analysis
The IUPAC name of 4,6-Diaminoresorcinol dihydrochloride is 4,6-diaminobenzene-1,3-diol;dihydrochloride . The InChI string is InChI=1S/C6H8N2O2.2ClH/c7-3-1-4 (8)6 (10)2-5 (3)9;;/h1-2,9-10H,7-8H2;2*1H . The canonical SMILES string is C1=C (C (=CC (=C1N)O)O)N.Cl.Cl .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4,6-diaminoresorcinol dihydrochloride include nitration, hydrolysis, and catalytic hydrogenation . The contamination problem from some inorganic salts was solved effectively by using phosphoric acid aqueous medium instead of acetic acid-sodium acetate system in the catalytic hydrogenation step .Physical And Chemical Properties Analysis
4,6-Diaminoresorcinol dihydrochloride has a molecular weight of 213.06 g/mol . It has 6 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 0 .Aplicaciones Científicas De Investigación
Military and Aerospace Applications
4,6-Diaminoresorcinol dihydrochloride is a key monomer in the synthesis of polybenzoxazoles (PBO), which are processed into fibers with high tensile strength and thermal stability. These fibers are used in military and aerospace fields for their durability and resistance to extreme conditions .
Synthesis of High-Performance Polymers
This compound serves as a precursor in the synthesis of various high-performance polymers such as poly(p-phenylene benzobisoxazole) (PBO) and its naphthalene derivatives, Naph-2,6-PBO and Naph-1,5-PBO. These polymers are known for their exceptional mechanical properties and thermal stability .
Organic Synthesis Intermediate
As an organic intermediate, 4,6-Diaminoresorcinol dihydrochloride is utilized in the preparation of specialized resins and two-dimensional nanoporous structured Pd-COF materials, which have applications in fabric manufacturing and other industrial processes .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
- The primary target of 4,6-Diaminoresorcinol dihydrochloride is likely related to its role in polymer synthesis. Specifically, it serves as a precursor in the synthesis of various polymers, including:
- The compound undergoes several steps in its synthesis:
Target of Action
Mode of Action
Propiedades
IUPAC Name |
4,6-diaminobenzene-1,3-diol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.2ClH/c7-3-1-4(8)6(10)2-5(3)9;;/h1-2,9-10H,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMOYHHELWKOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884916 | |
| Record name | 4,6-Diaminoresorcinol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey or purple solid; [Sigma-Aldrich MSDS] | |
| Record name | 4,6-Diaminoresorcinol dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11602 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4,6-Diaminoresorcinol dihydrochloride | |
CAS RN |
16523-31-2 | |
| Record name | 1,3-Benzenediol, 4,6-diamino-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,6-Diaminoresorcinol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenediol, 4,6-diamino-, hydrochloride (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common starting materials for synthesizing 4,6-Diaminoresorcinol dihydrochloride?
A1: 4,6-Diaminoresorcinol dihydrochloride can be synthesized from various starting materials, including 1,2,3-trichlorobenzene [, , ], resorcinol [], and even through a novel method avoiding nitro or halo compounds [].
Q2: What is the molecular formula and weight of 4,6-Diaminoresorcinol dihydrochloride?
A2: The molecular formula is C6H10Cl2N2O2, and its molecular weight is 213.05 g/mol.
Q3: How is the structure of 4,6-Diaminoresorcinol dihydrochloride and its intermediates confirmed?
A3: Analytical techniques like FT-IR, elemental analysis, 1H NMR, and 13C NMR are routinely employed to confirm the structure of DAR·2HCl and its intermediates [, , , ].
Q4: What makes 4,6-Diaminoresorcinol dihydrochloride significant in material science?
A4: DAR·2HCl is a key monomer in producing poly(p-phenylene benzobisoxazole) (PBO), a high-performance polymer known for its exceptional tensile strength, thermal stability, and chemical resistance [, , , , , , ].
Q5: How does the purity of 4,6-Diaminoresorcinol dihydrochloride affect PBO synthesis?
A5: High purity DAR·2HCl is crucial for obtaining high molecular weight PBO, directly influencing the polymer's mechanical and thermal properties [, , ].
Q6: Can 4,6-Diaminoresorcinol dihydrochloride be modified to alter the properties of PBO?
A6: Yes, researchers have explored incorporating functionalities like dicarboxylic acid-functionalized carbon nanotubes [] and graphene [] during PBO synthesis using DAR·2HCl, enhancing the mechanical and thermal properties of the resulting composite fibers.
Q7: Are there alternatives to using 4,6-Diaminoresorcinol dihydrochloride in PBO synthesis?
A7: While DAR·2HCl is the standard monomer, researchers have investigated using stable equivalents like benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone, which can be converted to DAR·2HCl, offering advantages in storage and handling [].
Q8: What is the typical polymerization method for PBO using 4,6-Diaminoresorcinol dihydrochloride?
A8: Polycondensation of DAR·2HCl with terephthalic acid or terephthaloyl chloride in polyphosphoric acid (PPA) at elevated temperatures is the conventional method for PBO synthesis [, , , ].
Q9: How is the molecular weight of PBO controlled during synthesis?
A9: Factors like monomer concentration, reaction temperature, and time influence the molecular weight of the resulting PBO. Trifunctional monomers like 1,3,5-benzenetricarbonyl trichloride can act as chain extenders [].
Q10: What are the common processing techniques for PBO fibers?
A10: Dry-jet wet spinning is a widely used technique for producing PBO fibers from the polymerization solution, and the spinning conditions significantly influence the fiber's mechanical properties [].
Q11: How does the crystallization of intermediates like 2-chloro-4,6-dinitroresorcinol affect the final PBO quality?
A12: Controlled crystallization of intermediates like 2-chloro-4,6-dinitroresorcinol, typically using solvents like ethanol, is crucial for achieving high purity, which subsequently impacts the quality of the final PBO product [].
Q12: What is the thermal stability of PBO?
A13: PBO demonstrates outstanding thermal stability, with significant weight loss occurring above 400°C, making it suitable for high-temperature applications [, ].
Q13: How stable is 4,6-Diaminoresorcinol dihydrochloride in air, and are there methods to improve its stability?
A14: DAR·2HCl is susceptible to oxidation in air. Converting it to more stable derivatives like benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone, which can be later converted back to DAR·2HCl when needed, offers a solution for storage and transportation [].
Q14: Can 4,6-Diaminoresorcinol dihydrochloride be used for applications other than PBO synthesis?
A15: Yes, it can be used to synthesize other heterocyclic polymers like polyalkylenebenzoxazoles with varying alkylene chain lengths, impacting their melting point and thermal properties [].
Q15: Are there any reported applications of sulfonated PBO derived from 4,6-Diaminoresorcinol dihydrochloride?
A16: Sulfonated PBO, synthesized by incorporating 5-sulfoisophthalic acid monosodium salt (SIPA) during polymerization with DAR·2HCl, shows promise as a proton exchange membrane for high-temperature fuel cells due to its proton conductivity and thermal stability [].
Q16: What are potential areas for further research on 4,6-Diaminoresorcinol dihydrochloride and PBO?
A17: Exploring novel and environmentally friendly synthetic routes for DAR·2HCl, enhancing the processability of PBO, and developing new PBO composites with improved properties for specific applications are promising areas for future research [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)











